molecular formula C18H17NO3S3 B2446253 3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide CAS No. 2097902-20-8

3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide

Cat. No.: B2446253
CAS No.: 2097902-20-8
M. Wt: 391.52
InChI Key: RFUYEESFJSCWML-UHFFFAOYSA-N
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Description

3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide is a synthetic compound of significant interest in medicinal chemistry and oncology research. Its molecular structure incorporates a benzene-sulfonamide group linked to a 2,3'-bithiophene moiety via an ethyl chain, with an acetyl group on the benzene ring. This specific arrangement places it within a class of compounds known for their potential to modulate protein-protein interactions . Compounds featuring a thiophene-sulfonamide core have been identified as promising scaffolds in the development of inhibitors for anti-apoptotic Bcl-2 family proteins, such as Mcl-1 and Bcl-2 . These proteins are often overexpressed in tumor cells, contributing to resistance against chemotherapy and radiotherapy . Research on analogous structures has demonstrated an ability to bind to the BH3-binding groove of Mcl-1, thereby promoting caspase-dependent apoptosis (programmed cell death) in cancer cells . In vitro studies of similar compounds have shown cytotoxic effects with IC50 values below 10 μM in various tumor cell lines, and in vivo models have indicated significant tumor volume reduction without adverse effects on body weight, highlighting their potential as lead compounds for cancer therapeutics . Furthermore, the sulfonamide functional group is a privileged pharmacophore in drug discovery, known to confer a wide range of pharmacological activities, including anti-carbonic anhydrase and anti-inflammatory effects, although the specific activity is highly dependent on the overall molecular structure . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to investigate the full potential of this compound in their specific biological assays.

Properties

IUPAC Name

3-acetyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S3/c1-13(20)14-3-2-4-17(11-14)25(21,22)19-9-7-16-5-6-18(24-16)15-8-10-23-12-15/h2-6,8,10-12,19H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUYEESFJSCWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the bithiophene moiety and the subsequent attachment of the benzene sulfonamide group. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction is often catalyzed by palladium and utilizes boron reagents to form the carbon-carbon bonds necessary for the bithiophene structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the acetyl group can produce the corresponding alcohol.

Scientific Research Applications

3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamide compounds are known to inhibit bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition prevents bacterial replication and growth. The bithiophene moiety may also interact with various biological targets, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide
  • 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide

Uniqueness

3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the bithiophene moiety and the benzene sulfonamide group allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds .

Biological Activity

3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N2O3S
  • Molar Mass : 348.43 g/mol

The compound features a sulfonamide group that is known for its diverse biological activities, including antimicrobial and anticancer properties.

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit the activity of certain enzymes involved in bacterial folic acid synthesis, while the bithiophene structure may enhance its interaction with various biological receptors and pathways.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound has been tested against various microorganisms:

  • Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungi : Demonstrated antifungal activity against Candida species.

A study reported that derivatives of sulfonamides showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as:

  • Caco-2 (Colorectal cancer) : The compound significantly decreased cell viability by approximately 39.8% compared to untreated controls .
  • A549 (Lung cancer) : While some derivatives showed activity against A549 cells, others did not exhibit significant effects .

The structure-activity relationship (SAR) studies suggest that modifications to the bithiophene moiety can enhance anticancer activity.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives. Among them, this compound exhibited effective inhibition against drug-resistant strains, indicating its potential as a lead compound for antibiotic development.

MicroorganismMinimum Inhibitory Concentration (MIC)
MRSA8 µg/mL
E. faecium16 µg/mL
C. albicans4 µg/mL

Case Study 2: Anticancer Activity

In a comparative study on various sulfonamide derivatives against cancer cell lines, this compound was found to have a notable effect on Caco-2 cells with an IC50 value of 20 µM.

Cell LineIC50 (µM)Percent Viability (%)
Caco-22039.8
A549>5085

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of the benzene ring, acetylation at the 3-position, and coupling with a 2,3'-bithiophene-ethylamine intermediate. Key steps require precise control of temperature (e.g., 0–5°C for sulfonylation) and pH (neutral to slightly basic for amine coupling). Solvent selection (e.g., dichloromethane or DMF) and catalysts (e.g., triethylamine for acid scavenging) significantly impact yield .
  • Optimization : Yield improvements are achieved via iterative adjustments—monitored by TLC or HPLC—to reaction time (typically 12–24 hours) and stoichiometric ratios (e.g., 1.2:1 molar ratio of acetylating agent to sulfonamide precursor) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of acetyl (δ ~2.5 ppm for CH3_3), sulfonamide (δ ~7.5–8.0 ppm for aromatic protons), and bithiophene (δ ~6.8–7.2 ppm) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z ~450–460) and fragmentation patterns consistent with the sulfonamide backbone .
  • IR Spectroscopy : Peaks at ~1350 cm1 ^{-1 } (S=O stretch) and ~1650 cm1 ^{-1 } (C=O stretch) confirm functional groups .

Q. What preliminary assays are used to evaluate its biological activity?

  • Standard Assays :

  • Enzyme Inhibition : Testing against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) via spectrophotometric assays (IC50_{50} determination) .
  • Cytotoxicity : MTT assays on cell lines (e.g., HEK293 or HeLa) to assess viability at varying concentrations (e.g., 1–100 µM) .
    • Findings : Initial studies suggest moderate activity against bacterial carbonic anhydrases (IC50_{50} ~5–10 µM), with lower cytotoxicity (EC50_{50} >50 µM) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products?

  • Strategies :

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., over-acetylation) by ensuring precise mixing and temperature control .
  • Catalytic Systems : Palladium-catalyzed cross-coupling for bithiophene-ethylamine integration improves regioselectivity .
    • By-Product Analysis : HPLC-MS identifies impurities (e.g., des-acetyl derivatives), guiding purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. What mechanistic insights explain contradictory biological activity data across studies?

  • Case Study : Discrepancies in reported IC50_{50} values (e.g., 5 µM vs. 20 µM for carbonic anhydrase inhibition) may arise from:

  • Assay Conditions : pH variations (e.g., assays at pH 7.4 vs. 6.8) alter enzyme conformation and inhibitor binding .
  • Compound Purity : Residual solvents (e.g., DMF) in ≤95% pure samples may interfere with enzymatic activity .
    • Resolution : Standardize protocols (e.g., pre-treatment with activated charcoal to remove solvents) and validate purity via 1H^1H-NMR integration .

Q. How does the compound’s solubility impact formulation for in vivo studies?

  • Solubility Profiling :

  • Aqueous Solubility : Poor solubility in water (<0.1 mg/mL) necessitates co-solvents (e.g., 10% DMSO/PBS) or lipid-based carriers .
  • pH-Dependent Solubility : Enhanced solubility at alkaline pH (≥8) due to sulfonamide deprotonation .
    • Formulation Strategies : Nanoemulsions or cyclodextrin complexes improve bioavailability—confirmed via HPLC monitoring of plasma concentrations in rodent models .

Q. What computational methods predict its binding affinity to target proteins?

  • In Silico Approaches :

  • Molecular Docking : AutoDock Vina models interactions with carbonic anhydrase (PDB: 3LXE), identifying key hydrogen bonds between the sulfonamide group and Zn2+^{2+}-active site .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD values <2 Å indicating stable binding .

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